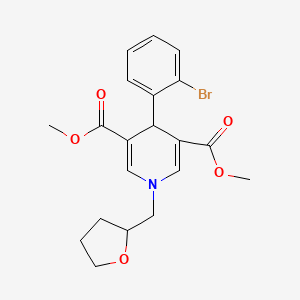
N-benzyl-N-(2-cyanoethyl)-2-nitrobenzamide
Overview
Description
N-benzyl-N-(2-cyanoethyl)-2-nitrobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BPNB and has been studied extensively for its various properties and potential uses.
Mechanism of Action
The mechanism of action of N-benzyl-N-(2-cyanoethyl)-2-nitrobenzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and pathways in cancer cells. BPNB has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the NF-κB pathway. Additionally, BPNB has been shown to inhibit the activity of various enzymes, such as topoisomerase II and protein kinase C.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. In cancer cells, BPNB has been shown to induce apoptosis and inhibit cell proliferation. In normal cells, BPNB has been shown to have minimal effects on cell viability and proliferation. However, at high concentrations, BPNB can cause cytotoxicity and induce oxidative stress.
Advantages and Limitations for Lab Experiments
The advantages of using N-benzyl-N-(2-cyanoethyl)-2-nitrobenzamide in lab experiments include its high purity, stability, and versatility. BPNB can be easily synthesized and purified, and it can be used as a building block for the synthesis of various compounds. However, the limitations of using BPNB in lab experiments include its cytotoxicity at high concentrations and its potential for non-specific binding to other molecules.
Future Directions
There are several future directions for the study of N-benzyl-N-(2-cyanoethyl)-2-nitrobenzamide. One potential direction is the further investigation of its anticancer properties and its potential as a therapeutic agent. Another direction is the study of its potential applications in material science, such as the synthesis of new organic materials. Additionally, the development of new synthesis methods for BPNB and its derivatives could lead to the discovery of new compounds with unique properties and potential applications.
Scientific Research Applications
N-benzyl-N-(2-cyanoethyl)-2-nitrobenzamide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, BPNB has been investigated as a potential anticancer agent, as it has been shown to induce apoptosis in cancer cells. In material science, BPNB has been used as a building block for the synthesis of various organic materials, such as polymers and dendrimers. In organic synthesis, BPNB has been used as a reagent for the synthesis of various compounds, such as amides and esters.
properties
IUPAC Name |
N-benzyl-N-(2-cyanoethyl)-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c18-11-6-12-19(13-14-7-2-1-3-8-14)17(21)15-9-4-5-10-16(15)20(22)23/h1-5,7-10H,6,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGPFBLZHNYZTAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCC#N)C(=O)C2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N,N'-1,2-phenylenebis[2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide]](/img/structure/B3958771.png)

![3-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B3958792.png)
![N-[2-(difluoromethoxy)phenyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide](/img/structure/B3958796.png)

![2-({4-allyl-5-[(1,3-benzothiazol-2-ylthio)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(3-hydroxypropyl)acetamide](/img/structure/B3958809.png)

![3-nitro-N-phenyl-4-[(trifluoromethyl)sulfonyl]aniline](/img/structure/B3958818.png)


![N-[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]glycylnorvaline](/img/structure/B3958829.png)

